Lipophilicity (LogP) Comparison: 4-Chloro vs. Non-Halogenated Carbendazim
Methyl (4-chloro-1H-benzimidazol-2-yl)carbamate exhibits a calculated LogP of 2.41 , significantly higher than the non-chlorinated analog carbendazim (methyl 1H-benzimidazol-2-ylcarbamate, LogP ≈ 1.5 [1]). This represents a ΔLogP of approximately +0.9 units, indicating markedly increased lipophilicity attributable to the 4-chloro substituent. The 5(6)-chloro isomer is expected to have a similar LogP value, but the positional difference may affect specific solute-solvent interactions relevant to chromatographic method development.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.41 (calculated) |
| Comparator Or Baseline | Carbendazim: LogP ≈ 1.5 |
| Quantified Difference | ΔLogP ≈ +0.9; approximately 8-fold higher lipophilicity |
| Conditions | Calculated LogP values; experimental shake-flask or HPLC-derived values not available |
Why This Matters
Higher lipophilicity suggests potentially improved membrane permeability and altered pharmacokinetic distribution, making the 4-chloro compound a valuable tool compound for SAR studies where tunable hydrophobicity is required.
- [1] PubChem. Carbendazim (CID 25429). LogP: 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/25429 View Source
